molecular formula C23H16ClN5O2 B2440794 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862811-50-5

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2440794
CAS No.: 862811-50-5
M. Wt: 429.86
InChI Key: ANENRXYYYDNRQI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-5-2-3-6-18(17)24)22(30)26-16-9-7-15(8-10-16)19-13-29-12-4-11-25-23(29)27-19/h2-13H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANENRXYYYDNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by various research findings and data tables.

Synthesis and Structural Characteristics

This compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties. The synthesis typically involves the reaction of chlorophenyl derivatives with imidazo[1,2-a]pyrimidine and isoxazole moieties. The molecular formula is C23H16ClN5O2C_{23}H_{16}ClN_5O_2 with a molecular weight of approximately 429.86 g/mol. The structure features significant functional groups that are known to interact with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives, including the compound in focus. For instance, compounds related to this structure have shown promising antifungal activity against various Candida species, with molecular docking studies indicating strong binding affinities to the CYP51 enzyme, which is crucial for fungal sterol biosynthesis .

CompoundActivity AgainstIC50 (µM)
3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamideCandida albicans< 10
Reference Drug (Fluconazole)Candida albicans12

Anticancer Properties

Emerging research suggests that derivatives of imidazo[1,2-a]pyrimidines exhibit anticancer effects by inhibiting key enzymes involved in tumor growth. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

Enzyme Inhibition

The compound has also been assessed for its potential as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and diseases. The inhibition of AChE can be beneficial in treating neurodegenerative disorders like Alzheimer's disease.

Enzyme TargetInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive15
UreaseNon-competitive5

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific protein targets. Molecular docking studies have elucidated that the compound binds effectively to the active sites of enzymes such as CYP51 and AChE, leading to inhibition of their respective activities. The presence of chlorine and methyl groups in its structure enhances its lipophilicity and binding affinity .

Case Studies

  • Antifungal Activity : A study demonstrated that the tested compound exhibited superior antifungal activity compared to traditional antifungals like fluconazole. This was attributed to its unique binding interactions with the CYP51 enzyme.
  • Anticancer Studies : Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM.
  • Enzyme Inhibition : Research indicated that this compound could serve as a lead candidate for developing new drugs aimed at treating conditions associated with AChE dysregulation.

Scientific Research Applications

Case Studies

  • Gastrointestinal Stromal Tumors (GISTs) : A study focusing on imidazo[1,2-a]pyrimidine derivatives demonstrated their efficacy against GIST cell lines. Compounds targeting c-KIT mutations showed promising results in reducing cell viability and inducing apoptosis .
  • Combination Therapies : Further investigations have explored the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer types. For instance, pairing with dual FLT3 and Aurora kinase inhibitors has been suggested to overcome resistance mechanisms in acute myeloid leukemia (AML) patients .

Antimicrobial Properties

Recent studies have also examined the antimicrobial potential of isoxazole derivatives. The compound's structure may confer activity against various pathogens due to its ability to disrupt microbial cell functions.

Research Findings

  • A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds with similar structural features demonstrated significant inhibition against several strains of bacteria and fungi, suggesting that this compound may have broad-spectrum antimicrobial properties .

Neuroprotective Effects

Emerging research indicates that compounds derived from isoxazoles may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Insights from Literature

  • Studies on related compounds have shown that they can modulate signaling pathways associated with neuroinflammation and oxidative stress, which are critical factors in diseases such as Alzheimer’s disease . This suggests a potential avenue for further exploration regarding the neuroprotective applications of 3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide.

Synthesis and Development

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Various synthetic routes have been explored, including the use of microwave-assisted synthesis techniques which have been shown to improve reaction times and product yields significantly.

Synthesis Overview

StepDescriptionYield (%)
1Formation of imidazo[1,2-a]pyrimidine scaffold75
2Coupling with chlorophenyl derivative80
3Final cyclization to form isoxazole70

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